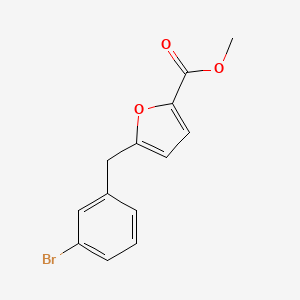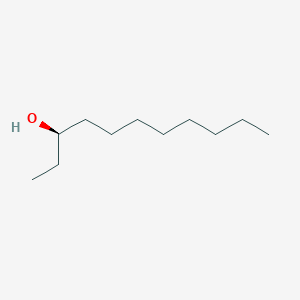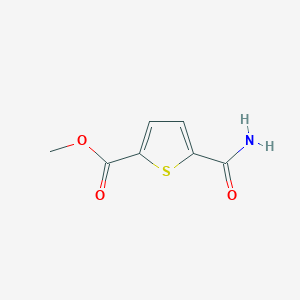
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine is an organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde, 4-chloro-5-fluoro-6-methylpyrimidine, and appropriate reagents.
Condensation Reaction: The initial step involves a condensation reaction between 4-bromobenzaldehyde and a suitable pyrimidine derivative under acidic or basic conditions to form an intermediate compound.
Halogenation: The intermediate compound undergoes halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce the bromine and chlorine atoms at specific positions on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution (S_NAr) reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the pyrimidine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent using palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh_3)_4) and boronic acids are used in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
科学研究应用
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of agrochemicals, dyes, and materials science for its unique chemical properties.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit key enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
2-(4-Bromophenyl)-4-chloro-5-fluoropyrimidine: Lacks the methyl group, making it less sterically hindered.
2-(4-Bromophenyl)-4-chloro-6-methylpyrimidine: Lacks the fluorine atom, affecting its electronic properties.
2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidine: Lacks the chlorine atom, altering its reactivity.
Uniqueness
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine is unique due to the combination of bromine, chlorine, fluorine, and methyl substituents on the pyrimidine ring. This unique combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various chemical and biological applications.
属性
分子式 |
C11H7BrClFN2 |
|---|---|
分子量 |
301.54 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine |
InChI |
InChI=1S/C11H7BrClFN2/c1-6-9(14)10(13)16-11(15-6)7-2-4-8(12)5-3-7/h2-5H,1H3 |
InChI 键 |
YWEXPFHPASNBRM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=N1)C2=CC=C(C=C2)Br)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[3-(3-Bromophenyl)propyl]piperazine](/img/structure/B12074141.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-2-enylamino)methyl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B12074151.png)





![[[5-(3,5-Dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12074169.png)
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12074180.png)

![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B12074195.png)
